molecular formula C9H12N2O3 B13516205 Ethyl 6-amino-5-methoxypicolinate

Ethyl 6-amino-5-methoxypicolinate

Cat. No.: B13516205
M. Wt: 196.20 g/mol
InChI Key: SOVVJVXKEGXEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-methoxypicolinate is a chemical compound belonging to the class of picolinates It is characterized by the presence of an ethyl ester group, an amino group at the 6th position, and a methoxy group at the 5th position on the picolinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-5-methoxypicolinate typically involves the reaction of 6-amino-5-methoxypicolinic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be summarized as follows:

    Starting Materials: 6-amino-5-methoxypicolinic acid and ethanol.

    Dehydrating Agent: Concentrated sulfuric acid or another suitable dehydrating agent.

    Reaction Conditions: Reflux for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-methoxypicolinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-5-methoxypicolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-methoxypicolinate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 6-amino-5-methoxypicolinate can be compared with other picolinate derivatives, such as:

    Ethyl 6-amino-4-methoxypicolinate: Similar structure but with the methoxy group at the 4th position.

    Ethyl 6-amino-5-cyanopicolinate: Contains a cyano group instead of a methoxy group.

    Ethyl 6-amino-5-chloropicolinate: Contains a chloro group instead of a methoxy group.

Uniqueness

This compound is unique due to the specific positioning of the amino and methoxy groups, which confer distinct chemical and biological properties

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable building block in synthetic chemistry. Ongoing research continues to uncover its potential in biology and medicine, highlighting its importance in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 6-amino-5-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-7(13-2)8(10)11-6/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

SOVVJVXKEGXEJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.